molecular formula C27H45N3O19 B1671458 Ggapga CAS No. 131088-79-4

Ggapga

Cat. No.: B1671458
CAS No.: 131088-79-4
M. Wt: 715.7 g/mol
InChI Key: KUZDTVFZBWIZGU-TVQLBTJFSA-N
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Description

Ggapga is a bioactive chemical compound with the molecular formula C27H45N3O19 and a molecular weight of 715.659. It is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ggapga involves the preparation of the alpha and beta anomers of an N-triglycosyl dipeptide. The synthetic route includes the use of specific reagents and conditions to achieve the desired product. The detailed synthetic route and reaction conditions are documented in scientific literature .

Industrial Production Methods: Industrial production of this compound requires advanced synthesis technology and capabilities. The process involves multiple steps, including the preparation of intermediates and the final product. Due to various objective factors, there is a low probability that the synthesis will not be successful .

Chemical Reactions Analysis

Types of Reactions: Ggapga undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired outcome and the specific reaction being performed.

Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in substituted products.

Scientific Research Applications

Ggapga has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent for various synthetic transformations. In biology, it is studied for its potential biological activities and interactions with biomolecules. In medicine, this compound is investigated for its potential therapeutic applications. In industry, it is used in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of Ggapga involves its interaction with specific molecular targets and pathways The compound exerts its effects by binding to target molecules and modulating their activity

Comparison with Similar Compounds

Similar Compounds: Similar compounds to Ggapga include other bioactive chemicals with similar molecular structures and properties. These compounds may share similar reactivity and applications in scientific research.

Uniqueness: this compound is unique due to its specific molecular structure and bioactive properties

Properties

IUPAC Name

(2S)-1-[(2S)-4-amino-2-[[(2S,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]amino]-4-oxobutanoyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H45N3O19/c28-13(34)4-8(24(42)30-3-1-2-9(30)25(43)44)29-23-22(49-27-20(41)18(39)15(36)11(6-32)47-27)21(16(37)12(7-33)45-23)48-26-19(40)17(38)14(35)10(5-31)46-26/h8-12,14-23,26-27,29,31-33,35-41H,1-7H2,(H2,28,34)(H,43,44)/t8-,9-,10+,11+,12+,14+,15+,16+,17-,18-,19+,20+,21-,22+,23-,26+,27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUZDTVFZBWIZGU-TVQLBTJFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C(CC(=O)N)NC2C(C(C(C(O2)CO)O)OC3C(C(C(C(O3)CO)O)O)O)OC4C(C(C(C(O4)CO)O)O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@H](CC(=O)N)N[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H45N3O19
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90156888
Record name Ggapga
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90156888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

715.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131088-79-4
Record name Ggapga
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131088794
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ggapga
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90156888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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